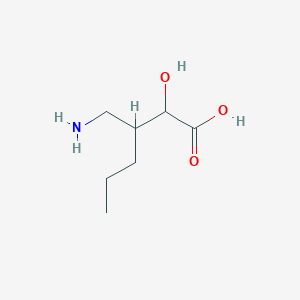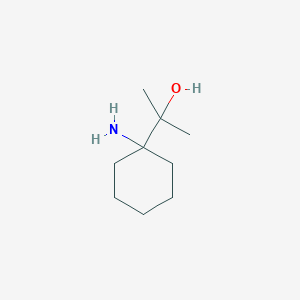![molecular formula C13H15ClF3NO2 B13547412 tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13547412.png)
tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate: is a chemical compound with the molecular formula C13H15ClF3NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, a chloromethyl group, and a trifluoromethyl group attached to a phenyl ring.
Vorbereitungsmethoden
The synthesis of tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(chloromethyl)-5-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and control the reaction conditions, such as temperature and pressure, to optimize yield and purity .
Analyse Chemischer Reaktionen
tert-Butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate include:
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group and a carbamate group.
tert-Butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate: A structural isomer with the chloromethyl group in a different position on the phenyl ring.
tert-Butyl N-[2-(bromomethyl)-5-(trifluoromethyl)phenyl]carbamate: Similar structure but with a bromomethyl group instead of a chloromethyl group
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents.
Eigenschaften
Molekularformel |
C13H15ClF3NO2 |
|---|---|
Molekulargewicht |
309.71 g/mol |
IUPAC-Name |
tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H15ClF3NO2/c1-12(2,3)20-11(19)18-10-6-9(13(15,16)17)5-4-8(10)7-14/h4-6H,7H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
WVFFWJMYJRQCHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


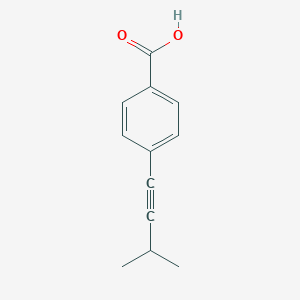
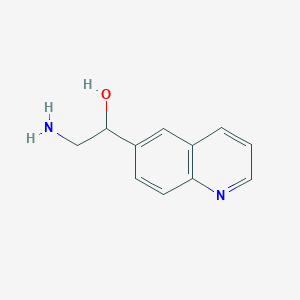
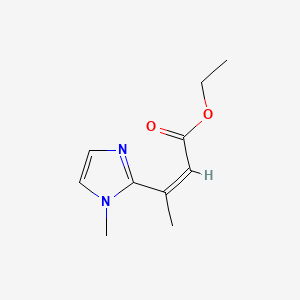

![Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate](/img/structure/B13547355.png)
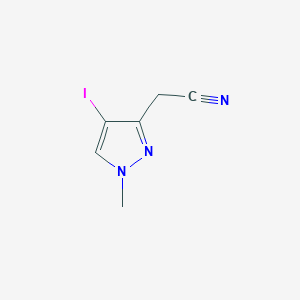
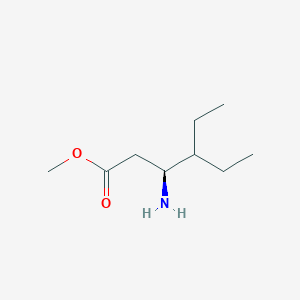
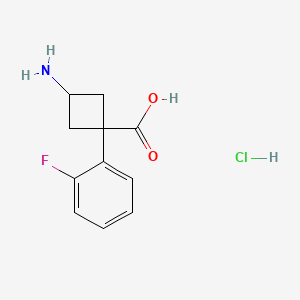
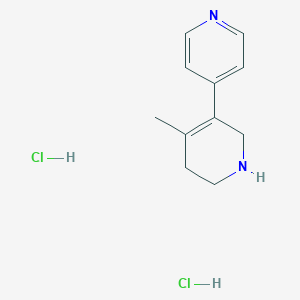
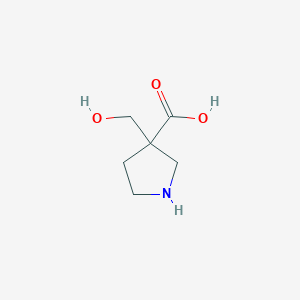
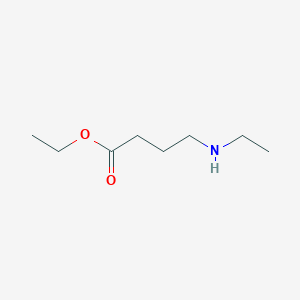
![2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one](/img/structure/B13547400.png)
